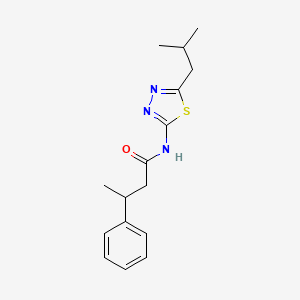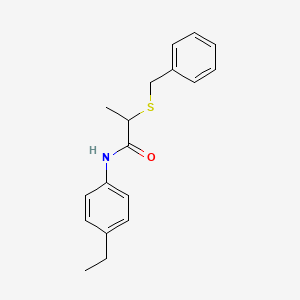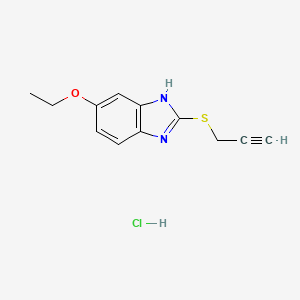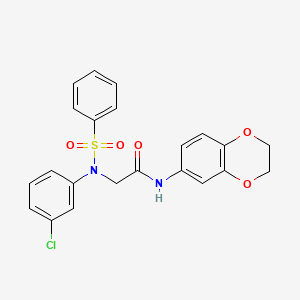![molecular formula C17H12Cl2F3NO B4022608 2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4022608.png)
2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of closely related cyclopropanecarboxamide derivatives involves multi-step reactions that typically start from cyclopropanecarboxylic acid precursors, followed by reactions like acylation, amidation, and sometimes, specific substituent modifications. These processes underscore the complexity and precision required in synthesizing cyclopropane derivatives (Shen De-long, 2008; Fan-yong Yan & Dongqing Liu, 2007).
Molecular Structure Analysis
Cyclopropanecarboxamide derivatives display diverse molecular geometries, often influenced by their substituents. Crystal structure analyses have revealed that these compounds can exhibit various spatial arrangements, highlighting the influence of substituents on the overall molecular conformation and packing in the solid state (Cemal Koray Özer et al., 2009; D. S. Yufit & J. Howard, 2003).
Chemical Reactions and Properties
Cyclopropanecarboxamides participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include but are not limited to cycloadditions, direct arylation, and nucleophilic substitutions, which are pivotal in modifying the cyclopropane core and introducing new functional groups that significantly affect the chemical properties of the final compounds (Ramarao Parella, B. Gopalakrishnan, & S. Babu, 2013; Wenchao Ye et al., 2014).
Physical Properties Analysis
The physical properties of cyclopropanecarboxamides, such as solubility, melting points, and crystal structures, are directly influenced by their molecular structures. Variations in substituents can lead to differences in these physical properties, affecting the compound's behavior in different environments and its utility in various applications (P. K. Gutch, Susanta Banerjee, & D. K. Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclopropanecarboxamide derivatives, are governed by their cyclopropane core and the nature of their substituents. These properties are crucial for understanding the potential applications and functionalizations of these compounds. Studies have focused on exploring these aspects through synthesis, reactivity tests, and computational analyses, providing insights into their chemical behavior and interactions (A. Jończyk* & I. Kmiotek-Skarżyńska, 1993; Kazuhiko Tanaka, Keizaburo Minami, & A. Kaji, 1987).
Eigenschaften
IUPAC Name |
2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO/c18-16(19)13(10-6-2-1-3-7-10)14(16)15(24)23-12-9-5-4-8-11(12)17(20,21)22/h1-9,13-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURGVKCHBFOSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)
![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4022573.png)



![6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4022594.png)
![3-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4022612.png)
![N-(2-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4022632.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)